molecular formula C14H9NO7 B2475110 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid CAS No. 367908-55-2

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid

Cat. No.: B2475110
CAS No.: 367908-55-2
M. Wt: 303.226
InChI Key: MRZKDAVMLCNIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid”, there are related studies on the synthesis of similar compounds. For instance, a method for synthesizing derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde has been proposed . This involves a structural modification of the compound to corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .

Scientific Research Applications

Anti-Leishmanial Activity

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid and its derivatives have been studied for their potential as anti-leishmanial agents. A study demonstrated the synthesis and characterization of nitroaromatic compounds related to this compound, highlighting their ability to inhibit the growth of Leishmania infantum. This suggests potential veterinary applications for these compounds as anti-leishmanial drugs (Dias et al., 2015).

Antimicrobial and Antibacterial Activities

Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, a study produced a new carboxylic acid derivative and tested its in vitro antimicrobial activity against various fungi and bacteria, demonstrating significant biocide activity (Dias et al., 2015). Another study synthesized a series of compounds bearing furan and pyrazole scaffolds for evaluation of their antibacterial properties, comparing them with the standard drug Nitrofurantoin (Hassan et al., 2020).

Corrosion Inhibition

Derivatives of this compound have been assessed for their corrosion protection capacity on carbon steel in acidic solutions. This research revealed the compounds' potential as corrosion inhibitors, with their efficiency influenced by the conversion of functional groups in corrosive mediums (Palayoor et al., 2017).

Chemical Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of compounds related to this compound. One such study describes the preparation and structural analysis of fluorinated ester derivatives, contributing to the understanding of the chemical and physical properties of these compounds (Mori et al., 2022).

Antioxidant Activity

Research has also been conducted to evaluate the antioxidant activities of compounds structurally similar to this compound. For example, a study synthesized various Schiff bases and azetidione derivatives and assessed their antioxidant properties, indicating potential in this area (Devi et al., 2010).

Properties

IUPAC Name

2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-4-5-12(22-10)8-2-1-3-9(6-8)15(20)21/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZKDAVMLCNIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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